Meta-Bromine Substitution on the N1-Phenyl Ring: Comparative Binding Affinity and Halogen Bonding Potential
In pyrazole-based kinase inhibitors, the position of the bromine atom on the N1-phenyl ring critically influences target binding. While direct IC50 data for this specific compound is not publicly available, structure-activity relationship (SAR) analyses across multiple 1-aryl-4-sulfonylpyrazole series demonstrate that a meta-substituent (e.g., 3-bromo) can alter binding affinity by up to 10-fold compared to para-substituted (e.g., 4-bromo) analogs [1]. This effect is attributed to the meta-bromine's ability to participate in geometrically favorable halogen bonding with backbone carbonyls or π-systems in the target protein, an interaction that is sterically disfavored for the para-substituted regioisomer [2].
| Evidence Dimension | Estimated binding affinity modulation (fold-change) |
|---|---|
| Target Compound Data | Not directly measured |
| Comparator Or Baseline | 1-(4-bromophenyl)-4-methanesulfonyl-1H-pyrazole |
| Quantified Difference | Predicted up to 10-fold difference in affinity based on meta vs. para substitution trends in related pyrazole SAR |
| Conditions | In silico and comparative SAR from kinase inhibitor literature |
Why This Matters
Procurement of the 3-bromo regioisomer is essential for projects where halogen bonding geometry is a key design hypothesis, as the 4-bromo analog may yield false-negative or misleading SAR results.
- [1] Goldstein DM, Labadie SS, Rotstein DM, Sjogren EB, Talamas FX. Pyrazole derivatives P38 MAP kinase inhibitors. US Patent 6,444,696. 2002. View Source
- [2] Wilcken R, Zimmermann MO, Lange A, Joerger AC, Boeckler FM. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J Med Chem. 2013;56(4):1363-1388. View Source
